8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. The presence of trifluoromethyl and pyrazole moieties in its structure enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones can yield the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs. The choice of solvents, catalysts, and reaction conditions is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]pyrazine derivatives: Known for their kinase inhibitory activities.
Triazolothiadiazine derivatives: Exhibiting diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.
Properties
CAS No. |
1005631-18-4 |
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Molecular Formula |
C19H13F3N6S |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-12-phenyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13F3N6S/c1-10-14(11-6-4-3-5-7-11)15-17-24-16(26-28(17)9-23-18(15)29-10)12-8-13(19(20,21)22)27(2)25-12/h3-9H,1-2H3 |
InChI Key |
PNTFUUATRWQBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=NN(C(=C4)C(F)(F)F)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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